![molecular formula C10H11F3N2O5 B1683248 三氟胸苷 CAS No. 70-00-8](/img/structure/B1683248.png)
三氟胸苷
描述
Trifluridine, also known as trifluorothymidine (TFT or FTD), is an antiviral drug primarily used on the eye . It was sold under the trade name Viroptic by Glaxo Wellcome, now merged into GlaxoSmithKline . The brand is now owned by Monarch Pharmaceuticals, which is wholly owned by King Pharmaceuticals . Trifluridine was approved for medical use in 1980 . It is also a component of the anti-cancer drug trifluridine/tipiracil, which is taken by mouth .
Synthesis Analysis
A new green glycosylation condition useful for efficient large-scale preparation of trifluorothymidine is described . The condition requires neither CHCl3 nor transition-metal catalysts for β-selectivity at the anomeric C1-position, which is advantageous for process development of active pharmaceutical ingredients such as trifluorothymidine .Molecular Structure Analysis
Trifluorothymidine and 5-fluorouracil have a very similar nucleobase structure . Both of these compounds could be incorporated into DNA . The incorporation of trifluorothymidine produces a highly anti-tumor effect .Chemical Reactions Analysis
The molecular consequences of thymidylate synthase (TS) inhibition can be complex and vary depending on the type of inhibitor, the tumor type, and the expression levels of enzymes involved in drug metabolism . Inhibitors of TS fall into two major classes, the fluoropyrimidines and antifolates .Physical And Chemical Properties Analysis
Trifluorothymidine is a fluorinated pyrimidine nucleoside . It is structurally related to idoxuridine . It displays effective antiviral activity against Herpes simplex virus type 1 and 2 .科学研究应用
Treatment of Metastatic Colorectal Cancer
Trifluridine, in combination with tipiracil, has been introduced as a third-line treatment for metastatic colorectal cancer . This combination has been studied in combination with bevacizumab, a medication used to treat various types of cancer . The combination of trifluridine/tipiracil and bevacizumab has shown promising results in clinical practice outside clinical trials .
Chemorefractory Metastatic Colorectal Cancer
Trifluridine-tipiracil plus bevacizumab has been compared with trifluridine-tipiracil monotherapy for chemorefractory metastatic colorectal cancer . The addition of bevacizumab is associated with a significant benefit in progression-free survival, overall survival, objective response rate, and disease control rate .
Biomarker Efficacy
Trifluridine/tipiracil has been approved for the treatment of metastatic colorectal cancer patients who have previously received fluoropyrimidine, oxaliplatin, irinotecan, anti-VEGF targeted therapy, and anti-EGFR targeted therapy, if the KRAS wildtype gene is detected . This suggests that trifluridine/tipiracil could be a potential biomarker of efficacy in these treatments .
Real-World Use in Canada
In Canada, trifluridine/tipiracil has been used for patients with metastatic colorectal cancer . This real-world use provides valuable insights into the effectiveness and safety of this treatment in a non-clinical trial setting .
安全和危害
Trifluorothymidine is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .
未来方向
The application of existing thymidylate synthase-targeted agents continues to expand, with new approvals of these drugs for the treatment of solid tumors . New combination therapeutic strategies have emerged and are entering clinical trials, such as those targeting dUTPase to exploit the uracil-misincorporation pathway and defective DNA repair that occurs during thymidylate synthase inhibition .
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046602 | |
Record name | Trifluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |
Record name | SID8139891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Trifluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00432 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells., Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known, The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis., Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia. | |
Record name | Trifluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00432 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifluridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trifluridine | |
Color/Form |
Crystals from ethyl acetate | |
CAS RN |
70-00-8 | |
Record name | Trifluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluridine [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00432 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMW9V5RW38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trifluridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186-189, 186-189 °C, 186 - 189 °C | |
Record name | Trifluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00432 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifluridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trifluorothymidine exert its antiviral activity?
A1: Trifluorothymidine acts as a nucleoside analog, interfering with viral DNA synthesis. It is first phosphorylated by viral or cellular thymidine kinases to its monophosphate form. Subsequent phosphorylation steps lead to the formation of trifluorothymidine triphosphate (TFTTP). TFTTP competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase. Once incorporated, TFTTP inhibits further DNA elongation, effectively halting viral replication [, , ].
Q2: What is the role of thymidine kinase in trifluorothymidine's mechanism?
A3: Thymidine kinase (TK) is essential for the initial phosphorylation of trifluorothymidine, which is a crucial step for its activation. Viruses like herpes simplex virus encode their own TK, which shows higher affinity for trifluorothymidine compared to cellular TK, contributing to its selective toxicity against infected cells [, , ].
Q3: What is the molecular formula and weight of trifluorothymidine?
A3: The molecular formula of trifluorothymidine is C10H11F3N2O5, and its molecular weight is 296.19 g/mol.
Q4: What is known about the stability of trifluorothymidine formulations?
A6: Trifluorothymidine is formulated as an ophthalmic solution with a pH range of 5.5 to 6.0 and an osmolality of approximately 283 mOsm. The formulation includes acetic acid and sodium acetate as buffers, sodium chloride, and thimerosal (0.001%) as a preservative []. Specific stability data under various conditions are not provided in the research papers.
Q5: What is the half-life of trifluorothymidine in the vitreous humor?
A7: Following intravitreal injection in rabbits, trifluorothymidine exhibits a half-life of 3.15 hours in the vitreous humor. The vitreous concentration remains above the ID50 for cytomegalovirus for approximately 30 hours [].
Q6: How does the co-administration of a thymidine phosphorylase inhibitor impact trifluorothymidine's pharmacokinetics?
A8: Co-administration of a thymidine phosphorylase inhibitor, like in the case of TAS-102 (a combination of trifluorothymidine and a thymidine phosphorylase inhibitor), leads to a species-dependent enhancement of trifluorothymidine's bioavailability. This effect is more pronounced in monkeys where thymidine phosphorylase is the dominant enzyme for trifluorothymidine metabolism compared to rats, where uridine phosphorylase plays a significant role [].
Q7: How effective is trifluorothymidine in treating herpetic keratitis?
A9: Numerous studies have demonstrated the efficacy of trifluorothymidine in treating herpetic keratitis. It shows comparable or even superior efficacy to other antiviral agents like idoxuridine, acyclovir, and vidarabine in various clinical trials [, , , , , ].
Q8: Can trifluorothymidine be used to treat acyclovir-resistant herpes simplex virus infections?
A10: Yes, trifluorothymidine has shown effectiveness in treating acyclovir-resistant herpes simplex virus infections, especially in cases where resistance arises from mutations in the viral thymidine kinase gene [].
Q9: What are the potential side effects of trifluorothymidine ophthalmic solution?
A11: While generally well-tolerated, topical trifluorothymidine can cause transient ocular irritation, stinging, and superficial punctate keratitis in some patients [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。